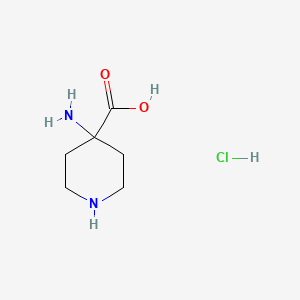

4-Amino-piperidine-4-carboxylic acid hydrochloride

Overview

Description

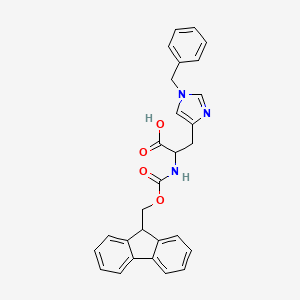

4-Amino-piperidine-4-carboxylic acid hydrochloride is a cyclic α,α-disubstituted amino acid used for the preparation of water-soluble highly helical peptides . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Molecular Structure Analysis

The molecular structure of 4-Amino-piperidine-4-carboxylic acid hydrochloride involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More detailed structural analysis was not found in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-piperidine-4-carboxylic acid hydrochloride were not found in the search results, piperidine derivatives are known to undergo various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-piperidine-4-carboxylic acid hydrochloride is 217.09 g/mol. It has 5 hydrogen bond donors and 4 hydrogen bond acceptors . The molecular weight of 4-Amino-piperidine-4-carboxylic acid is 144.17 g/mol, with 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

Antimicrobial Peptides

The compound has been used in the structural modification of antimicrobial peptides (AMPs). By replacing Lys residues with 4-aminopiperidine-4-carboxylic acid (Api), the helical structure and antimicrobial activity are preserved, and resistance to digestive enzymes is enhanced .

Cdk5/p25 Kinase Inhibitors

It has been used as a reactant for the synthesis of Cdk5/p25 kinase inhibitors. These inhibitors are crucial in the study of neurodegenerative diseases .

Antimalarials

The compound has been used in the synthesis of antimalarial drugs. These drugs are essential in the fight against malaria, a disease that affects millions of people worldwide .

Cyclin-dependent Kinase 4/6 Inhibitors

It has been used in the synthesis of selective cyclin-dependent kinase 4/6 inhibitors. These inhibitors are important in cancer research .

IKKβ Inhibitors

The compound has been used in the synthesis of IKKβ inhibitors. These inhibitors play a significant role in the study of inflammatory diseases .

P2Y12 Antagonists

It has been used in the synthesis of orally bioavailable P2Y12 antagonists. These antagonists are crucial in the inhibition of platelet aggregation .

Soluble Epoxide Hydrolase Inhibitors

The compound has been used in the synthesis of human and murine soluble epoxide hydrolase inhibitors. These inhibitors are important in the study of cardiovascular diseases .

Antibiotic Nitroxoline Derivatives

It has been used in the synthesis of antibiotic nitroxoline derivatives for cathepsin B inhibition .

Safety and Hazards

Future Directions

Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-Amino-piperidine-4-carboxylic acid hydrochloride, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Similar compounds have been known to target cdk5/p25 kinase, ikkβ, and act as inhibitors for platelet aggregation .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their function .

Biochemical Pathways

Similar compounds have been known to affect pathways related to cdk5/p25 kinase, ikkβ, and platelet aggregation .

Result of Action

Similar compounds have been known to inhibit the function of their targets, leading to various downstream effects .

Action Environment

It’s known that factors such as temperature, ph, and presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

4-aminopiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJBMXYYKRBCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-piperidine-4-carboxylic acid hydrochloride | |

CAS RN |

76508-73-1, 76508-72-0 | |

| Record name | 4-Piperidinecarboxylic acid, 4-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76508-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-aminopiperidine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

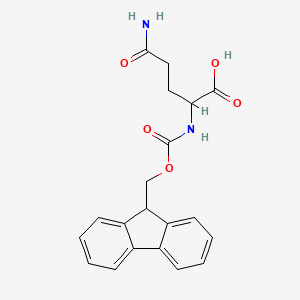

![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)

![(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B6319501.png)

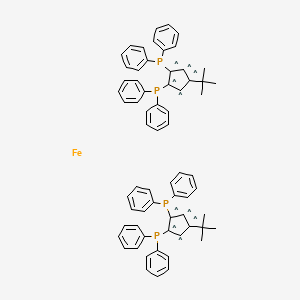

![1,1'-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene; 98% HiersoPHOS-3](/img/structure/B6319525.png)